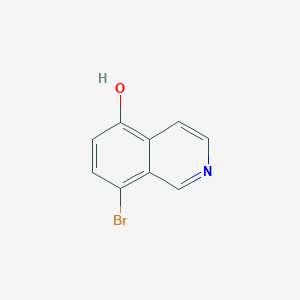

8-Bromoisoquinolin-5-ol

Description

Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry

The isoquinoline scaffold is a bicyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry, appearing in a vast array of natural products, particularly alkaloids, and synthetic molecules with profound biological activities. bldpharm.comgoogle.com The inherent chemical properties of the isoquinoline ring system, including its basic nitrogen atom and the potential for substitution at various positions, make it a versatile template for the design of novel compounds. google.com

Historically, the synthesis of isoquinoline derivatives has been advanced by classic reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. chemshuttle.com In recent years, modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have further expanded the accessibility and diversity of substituted isoquinolines. cymitquimica.com The structural rigidity and defined three-dimensional shape of the isoquinoline scaffold allow for precise interactions with biological targets, leading to its incorporation into drugs with a wide range of therapeutic applications. google.com

Overview of Halogenated Isoquinoline Derivatives in Academic Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the isoquinoline core significantly modulates the compound's physicochemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. forecastchemicals.com Consequently, halogenated isoquinolines are pivotal intermediates in organic synthesis and are frequently investigated in medicinal chemistry. orgsyn.org

The position of the halogen atom on the isoquinoline ring is crucial, as it dictates the electronic properties and the potential for further functionalization. orgsyn.org For instance, the carbon-halogen bond can serve as a synthetic handle for introducing new substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. orgsyn.org This versatility allows chemists to systematically explore the structure-activity relationships of isoquinoline-based compounds. Research has shown that halogenated isoquinolines are key precursors in the synthesis of compounds with potential applications as kinase inhibitors and in materials science. chemshuttle.com The synthesis of polysubstituted and polyhalogenated isoquinolines remains an active area of research, with methods being developed to achieve site-selective halogenation, which can be challenging due to the inherent electronic bias of the isoquinoline ring. orgsyn.orggoogle.com

Scope and Research Focus on 8-Bromoisoquinolin-5-ol

While extensive research has been published on the broader class of bromoisoquinolines and their various isomers, detailed research findings specifically focused on this compound are limited in publicly accessible scientific literature. google.com However, based on the known reactivity of related compounds, the research focus on this compound would likely involve its use as a building block in the synthesis of more complex molecules. orgsyn.orggoogle.com The presence of both a hydroxyl and a bromo substituent provides two distinct points for chemical modification, making it a potentially valuable intermediate for creating libraries of compounds for screening in drug discovery and materials science. For instance, related brominated isoquinoline alcohols are employed in the synthesis of kinase inhibitors and electron-transport materials. chemshuttle.com

Below is a data table with the known chemical properties of this compound.

| Property | Value |

| CAS Number | 1057962-05-6 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| SMILES | OC1=CC=C(Br)C2=C1C=CN=C2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

8-bromoisoquinolin-5-ol |

InChI |

InChI=1S/C9H6BrNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H |

InChI Key |

RPFJJULAJVSICG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1O)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 Bromoisoquinolin 5 Ol and Its Derivatives

Direct and Indirect Synthetic Routes to 8-Bromoisoquinolin-5-ol

The construction of the this compound scaffold can be achieved through several synthetic pathways. These routes can be broadly categorized as either direct, involving the modification of a pre-existing isoquinoline-5-ol core, or indirect, building the substituted isoquinoline (B145761) ring system from simpler acyclic or cyclic precursors. orgsyn.orggoogle.comresearchgate.net

Bromination of Isoquinolin-5-ol Precursors

Direct bromination of isoquinolin-5-ol is a common and straightforward approach to introduce a bromine atom onto the isoquinoline ring. smolecule.com The regioselectivity of this electrophilic substitution reaction is highly dependent on the reaction conditions, including the choice of brominating agent and the solvent system. orgsyn.orgresearchgate.net

Commonly employed brominating agents include N-bromosuccinimide (NBS) and elemental bromine. orgsyn.org The reaction is often carried out in strong acids like concentrated sulfuric acid or triflic acid, which protonate the isoquinoline nitrogen, thereby influencing the position of electrophilic attack. researchgate.net Temperature control is crucial to ensure high regioselectivity and minimize the formation of undesired isomers. orgsyn.org For instance, bromination of isoquinoline in concentrated sulfuric acid with NBS at low temperatures (-30°C to -15°C) has been shown to favor the formation of 5-bromoisoquinoline. google.comgoogle.com Subsequent nitration and reduction steps can then be employed to introduce the hydroxyl group at the 5-position, though this represents a multi-step process starting from isoquinoline itself.

A key challenge in the direct bromination of isoquinolin-5-ol is controlling the position of bromination. The hydroxyl group at C-5 is an activating group and directs electrophiles to the ortho and para positions (C-6 and C-8). Therefore, careful optimization of reaction conditions is necessary to achieve selective bromination at the C-8 position.

Multi-Step Synthesis from Acyclic or Simpler Cyclic Intermediates

Multi-step syntheses offer a more controlled and versatile approach to constructing the this compound core, particularly when specific substitution patterns are required. fiveable.me These strategies involve the gradual assembly of the isoquinoline ring system from acyclic or simpler cyclic building blocks. fiveable.meyoutube.comd-nb.info This method allows for the introduction of the bromine and hydroxyl functionalities at precise stages of the synthesis, thus avoiding issues with regioselectivity often encountered in direct functionalization approaches.

One common strategy involves the Pomeranz-Fritsch reaction or its modifications, where a benzaldehyde (B42025) derivative is condensed with an aminoacetal, followed by acid-catalyzed cyclization to form the isoquinoline ring. By starting with an appropriately substituted benzaldehyde, such as one bearing a bromine atom and a protected hydroxyl group, the this compound scaffold can be constructed.

Another approach utilizes the Bischler-Napieralski or Pictet-Spengler reactions. In the Bischler-Napieralski reaction, a β-phenylethylamine derivative is acylated and then cyclized using a dehydrating agent to form a dihydroisoquinoline, which can be subsequently oxidized to the isoquinoline. The starting β-phenylethylamine can be synthesized with the desired bromine and protected hydroxyl groups on the phenyl ring.

These multi-step approaches, while often longer and more complex than direct bromination, provide greater flexibility and control over the final structure of the molecule. fiveable.me

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound often requires precise control over the regioselectivity and, where applicable, stereoselectivity of the reactions. eurjchem.com This is particularly important when introducing additional functional groups or when the molecule possesses stereocenters.

Regioselective Synthesis:

Regioselectivity in the synthesis of this compound derivatives is crucial for defining the substitution pattern on the isoquinoline core. mdpi.com For instance, when introducing a third substituent, its position relative to the existing bromine and hydroxyl groups is determined by the directing effects of these groups and the reaction conditions employed. The hydroxyl group at C-5 is an ortho-, para-director, while the bromine at C-8 is a deactivating meta-director. This interplay of electronic effects can be exploited to achieve regioselective functionalization.

For example, electrophilic aromatic substitution reactions on this compound would be expected to occur at the C-6 position, directed by the powerful activating effect of the hydroxyl group. Conversely, nucleophilic aromatic substitution reactions, though less common for this scaffold, would likely target the positions activated by the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring.

Stereoselective Synthesis:

While this compound itself is achiral, the synthesis of its derivatives can involve the creation of stereocenters, necessitating stereoselective methods. researchgate.netmdpi.comnih.gov This is particularly relevant when the derivatives are intended for biological applications, as different stereoisomers can exhibit vastly different pharmacological activities.

Stereoselectivity can be introduced through various strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a reaction to proceed with a specific stereochemical outcome. mdpi.com After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to catalyze reactions in a way that favors the formation of one enantiomer or diastereomer over the other. researchgate.net

Substrate Control: If the starting material already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions.

For example, the reduction of a ketone derivative of this compound to a secondary alcohol can be achieved with high stereoselectivity using chiral reducing agents or catalysts. Similarly, the addition of a nucleophile to an imine derivative can be controlled to produce a specific stereoisomer of an amine.

Advanced Coupling Reactions for Functionalization at the Bromine Position

The bromine atom at the C-8 position of this compound serves as a versatile handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions. eie.gruni-muenchen.dewhiterose.ac.uk These reactions are fundamental in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of aryl halides. rsc.orgu-tokyo.ac.jpuwindsor.ca

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comyonedalabs.comnih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents. nih.govresearchgate.net For this compound, the Suzuki coupling allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C-8 position. researchgate.net

| Catalyst System | Base | Solvent | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Phenylboronic acid | 8-Phenylisoquinolin-5-ol | High |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 2-Thienylboronic acid | 8-(Thiophen-2-yl)isoquinolin-5-ol | Good |

| Pd(OAc)₂/SPhos | K₃PO₄ | t-BuOH | Methylboronic acid | 8-Methylisoquinolin-5-ol | Moderate |

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. silicycle.comrsc.orgnih.gov This reaction is instrumental for the synthesis of arylalkynes, which are important building blocks in medicinal chemistry and materials science. nih.govorganic-chemistry.org The Sonogashira coupling of this compound with various terminal alkynes provides access to a range of 8-alkynylisoquinolin-5-ol derivatives. rsc.org

| Catalyst System | Co-catalyst | Base | Solvent | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | Phenylacetylene | 8-(Phenylethynyl)isoquinolin-5-ol | Excellent | |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | Trimethylsilylacetylene | 8-((Trimethylsilyl)ethynyl)isoquinolin-5-ol | High | |

| Pd(OAc)₂ | - | Pyrrolidine | 1-Heptyne | 8-(Hept-1-yn-1-yl)isoquinolin-5-ol | Good |

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond palladium, other transition metals such as nickel and copper can also effectively catalyze cross-coupling reactions at the bromine position of this compound. researchgate.netuni-muenchen.detcichemicals.comustc.edu.cn

Nickel-Catalyzed Coupling:

Nickel catalysts have emerged as a more cost-effective alternative to palladium for certain cross-coupling reactions. tcichemicals.comustc.edu.cn They can be particularly effective for coupling with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling). These reactions can offer different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. For instance, nickel catalysts can sometimes be more effective for coupling with sp³-hybridized organometallic reagents.

Copper-Catalyzed Coupling:

Copper-catalyzed reactions, such as the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds. For example, the copper-catalyzed coupling of this compound with amines, alcohols, or thiols can be used to introduce nitrogen, oxygen, or sulfur-based functional groups at the C-8 position. These reactions often require higher temperatures than palladium-catalyzed couplings but can be advantageous for specific transformations.

The continuous development of new ligands and catalytic systems for these transition metal-catalyzed reactions is expanding the scope of functionalization possibilities for this compound and its derivatives, enabling the synthesis of increasingly complex and diverse molecular architectures.

Hydroxyl Group Functionalization and Derivatization Strategies

The hydroxyl group (-OH) at the 5-position of the this compound scaffold is a key functional group that allows for a variety of chemical modifications. These modifications, known as functionalization and derivatization, are crucial for altering the molecule's physicochemical properties, such as polarity and volatility, and for exploring its structure-activity relationships in various applications. mdpi.comscirp.org The ability to convert the hydroxyl group into other functional groups provides access to a diverse range of derivatives with potentially enhanced biological activities or tailored properties for specific uses. scirp.org

One of the fundamental strategies for hydroxyl group functionalization is its conversion into an ether. This can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, reacting this compound with an appropriate alkyl halide in the presence of a base like sodium hydride would yield the corresponding 5-alkoxy-8-bromoisoquinoline derivative.

Another common derivatization strategy is esterification. The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This transformation is often catalyzed by an acid or a coupling agent. For example, the reaction of this compound with acetyl chloride in the presence of a base like pyridine would yield 8-bromoisoquinolin-5-yl acetate. These ester derivatives can exhibit different solubility profiles and may act as prodrugs that are hydrolyzed in vivo to release the active parent compound.

Furthermore, the hydroxyl group can be a directing group in electrophilic aromatic substitution reactions, although the existing bromine atom and the nitrogen in the isoquinoline ring also influence the regioselectivity of such reactions. rsc.org The hydroxyl group's electron-donating nature can activate the aromatic ring towards further substitution.

The versatility of the hydroxyl group also extends to its use as a handle for attaching more complex moieties through various coupling reactions. For instance, it can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at the 5-position, significantly expanding the chemical space of accessible derivatives.

The strategic functionalization and derivatization of the hydroxyl group are essential for the development of novel compounds based on the this compound core. The choice of derivatization strategy depends on the desired properties of the final compound and its intended application. mdpi.com

Interactive Data Table: Hydroxyl Group Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group | Potential Application |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-OR) | Modulation of lipophilicity |

| Esterification | Acid chloride/anhydride, Base | Ester (-OC(O)R) | Prodrug design, altered solubility |

| Triflation | Triflic anhydride, Base | Triflate (-OTf) | Intermediate for cross-coupling reactions |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines and isoquinolines to minimize environmental impact. researchgate.netnih.gov These approaches focus on the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient reaction conditions. acs.orgnih.gov While specific green synthesis routes for this compound are not extensively detailed in the provided context, general green strategies for quinoline (B57606) and isoquinoline synthesis can be extrapolated.

A key aspect of green chemistry is the use of safer and more sustainable reagents and catalysts. Traditional methods for the synthesis of the isoquinoline core often involve harsh conditions and toxic reagents. nih.gov Green alternatives include the use of solid acid catalysts, ionic liquids, or biocatalysts, which can be more selective, reusable, and less hazardous. acs.org For the bromination step, replacing molecular bromine with less hazardous brominating agents like N-bromosuccinimide (NBS) is a common green practice. orgsyn.orggoogle.com

The choice of solvent is another critical factor in green synthesis. Many classical organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. acs.org Green chemistry promotes the use of alternative solvents such as water, ethanol (B145695), or supercritical fluids. researchgate.netresearchgate.net For the synthesis of quinoline derivatives, the use of greener solvents like ethanol and water has been reported to be effective. researchgate.net Ionic liquids are also explored as environmentally benign reaction media due to their low vapor pressure and potential for recyclability. acs.org

Energy efficiency is also a cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various quinoline derivatives. nih.govresearchgate.net

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, is another green strategy that reduces waste, solvent usage, and energy consumption. researchgate.net The development of one-pot procedures for the synthesis of functionalized isoquinolines would represent a significant advancement in the green synthesis of compounds like this compound.

Interactive Data Table: Green Chemistry Principles in Heterocycle Synthesis

| Green Chemistry Principle | Conventional Approach | Green Alternative | Benefit |

| Safer Reagents | Molecular Bromine | N-Bromosuccinimide (NBS) | Reduced hazard and byproducts |

| Benign Solvents | Volatile Organic Compounds (VOCs) | Water, Ethanol, Ionic Liquids | Reduced environmental pollution |

| Energy Efficiency | Conventional Heating | Microwave Irradiation | Faster reactions, lower energy use |

| Waste Reduction | Multi-step synthesis with isolation | One-pot synthesis | Less waste, improved atom economy |

Mechanistic Investigations and Reactivity Studies of 8 Bromoisoquinolin 5 Ol

Photoinduced and Electrochemical Reaction Pathways

The study of photoinduced and electrochemical reactions of 8-bromoisoquinolin-5-ol provides valuable insights into its reactivity, potential for forming new chemical bonds, and the generation of reactive intermediates. While direct and extensive research on the specific photoinduced and electrochemical pathways of this compound is not broadly available, valuable inferences can be drawn from studies on closely related isoquinoline (B145761) and quinoline (B57606) derivatives. The principles of photochemistry and electrochemistry, combined with data from analogous compounds, allow for a detailed discussion of the likely reaction mechanisms.

Photoinduced Reaction Pathways

Photoinduced reactions are initiated by the absorption of light, which excites a molecule to a higher electronic state. msu.edu This excited state molecule can then undergo various transformations, including bond cleavage, rearrangement, or electron transfer. For aromatic systems like this compound, photo-excitation can lead to the formation of radical intermediates, which drive subsequent reactions.

A relevant study on the synthesis of isoellipticine (B8762577) starting from isoquinolin-5-ol highlights a reaction that can proceed through either a photo- or thermal-mediated pathway. rsc.org This suggests that the isoquinoline core is susceptible to radical formation under photolytic conditions. The proposed mechanism involves the generation of a sulfate (B86663) radical from potassium persulfate, which then abstracts a hydrogen atom from the hydroxyl group of isoquinolin-5-ol to form a radical intermediate. rsc.org A similar pathway can be postulated for this compound, where irradiation could facilitate the homolytic cleavage of the O-H bond or potentially the C-Br bond, given the susceptibility of aryl bromides to photolytic cleavage.

The presence of both an electron-donating hydroxyl group and an electron-withdrawing bromine atom on the isoquinoline ring would influence the stability and subsequent reactivity of any photo-generated radical intermediates. chemshuttle.com The hydroxyl group can stabilize a radical on the oxygen atom, while the bromine atom can influence the electron distribution in the aromatic system.

Further insights can be gained from the photochemical synthesis of various substituted isoquinoline derivatives. For instance, photocatalytic methods have been employed to construct complex heterocyclic systems via radical cyclization cascades. bohrium.com These studies demonstrate that the isoquinoline scaffold can effectively participate in radical-mediated bond-forming reactions under visible light irradiation, often involving a proton-coupled electron transfer (PCET) process. bohrium.com

A hypothetical photoinduced reaction of this compound could involve its reaction with other organic molecules. For example, in the presence of a suitable reaction partner and a photosensitizer, it might undergo cycloaddition or cross-coupling reactions. The following table summarizes reaction conditions from a study on a related isoquinolin-5-ol derivative that could potentially be adapted for this compound. rsc.org

| Entry | Reactant | Reagent | Conditions | Observation | Reference |

|---|---|---|---|---|---|

| 1 | Isoquinolin-5-ol | Aniline (10 equiv.), K₂S₂O₈ (3 equiv.) | rt, 24 h, light | Formation of p-iminoquinone | rsc.org |

| 2 | Isoquinolin-5-ol | Aniline (10 equiv.), K₂S₂O₈ (3 equiv.) | reflux, 1 h | Formation of p-iminoquinone | rsc.org |

| 3 | Isoquinolin-5-ol | Aniline (1 equiv.), K₂S₂O₈ (3 equiv.), in the dark | rt, 24 h | No reaction | rsc.org |

| 4 | Isoquinolin-5-ol | Aniline, K₂S₂O₈, TEMPO | rt, 24 h, light | No conversion | rsc.org |

This data indicates that the reaction is promoted by light and likely involves a radical mechanism, as evidenced by the inhibition of the reaction in the presence of the radical scavenger TEMPO. rsc.org

Electrochemical Reaction Pathways

Electrochemical methods, such as cyclic voltammetry, can be used to study the oxidation and reduction potentials of molecules, providing information about their electronic properties and the feasibility of electron transfer reactions. researchgate.netpg.edu.pl The electrochemical behavior of this compound would be influenced by the isoquinoline nucleus and the bromo and hydroxyl substituents.

Studies on the electrochemistry of various isoquinoline derivatives show that they can undergo both oxidation and reduction processes. researchgate.netmdpi.com For instance, the electrochemical probing of 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one revealed both reduction and oxidation peaks, with the peak potentials being pH-dependent. researchgate.net This pH dependence suggests the involvement of proton transfer steps coupled with the electron transfer, which would also be expected for this compound due to its acidic hydroxyl group.

The oxidation of this compound would likely involve the hydroxyl group, leading to the formation of a phenoxy radical, which could then undergo further reactions such as dimerization or coupling with other species. The electron-withdrawing bromine atom would be expected to make the oxidation more difficult (i.e., occur at a more positive potential) compared to the parent isoquinolin-5-ol.

The reduction of this compound could involve the isoquinoline ring system or the carbon-bromine bond. Electrochemical reduction of aryl halides can lead to the cleavage of the carbon-halogen bond, forming an aryl radical or an aryl anion. This reactive intermediate could then be trapped by a proton source or other electrophiles.

The following table presents data from a study on the electrochemical properties of phenylaminoisoquinolinequinones, which can serve as a model for the types of data that would be relevant for understanding the electrochemical behavior of this compound. mdpi.com

| Compound | Process | Peak Potential (V vs. Ag/AgCl) | Technique | Reference |

|---|---|---|---|---|

| Methyl 7-(phenylamino)-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate | Reduction | -0.5 to -1.5 | Cyclic Voltammetry | mdpi.com |

| 4-acetyl-7-(phenylamino)-1,3-dimethylisoquinoline-5,8-dione | Reduction | -0.4 to -1.4 | Square Wave Voltammetry | mdpi.com |

These studies on related compounds suggest that this compound is a candidate for both photoinduced and electrochemical transformations, likely proceeding through radical intermediates. The interplay of the hydroxyl and bromo substituents on the isoquinoline core would be a key factor in determining the specific reaction pathways and the stability of the intermediates formed. Further experimental work, including detailed cyclic voltammetry and photolysis studies on this compound, would be necessary to fully elucidate its photoinduced and electrochemical reactivity.

Spectroscopic Characterization and Structural Analysis of 8 Bromoisoquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the atomic connectivity and chemical environment within the molecule.

The ¹H NMR spectrum of 8-Bromoisoquinolin-5-ol is expected to show distinct signals for each of its five aromatic protons and the single hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromo (-Br) group. The phenolic proton (-OH) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The five aromatic protons would appear as doublets or doublets of doublets in the typical aromatic region (δ 7.0-9.5 ppm).

The ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to the nine carbon atoms in the molecule, confirming its asymmetric nature. cognitoedu.org The chemical shifts provide information about the electronic environment of each carbon. Carbons bonded to the electronegative nitrogen, oxygen, and bromine atoms are expected to be significantly deshielded and appear further downfield. chemguide.co.uk For comparison, spectral data from the isomer 4-Bromoisoquinolin-6-ol shows characteristic shifts that help in predicting the values for this compound. acs.org

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~9.2 (d) | ~152 |

| 3 | ~8.5 (d) | ~143 |

| 4 | ~7.8 (d) | ~118 |

| 5-OH | Variable (broad s) | - |

| 5 | - | ~155 (C-OH) |

| 6 | ~7.2 (d) | ~115 |

| 7 | ~7.6 (d) | ~128 |

| 8 | - | ~120 (C-Br) |

| 4a | - | ~127 |

| 8a | - | ~135 |

Note: The values in Table 1 are predictions based on known substituent effects and data from similar compounds. Actual experimental values may vary.

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary carbons and piecing together the entire molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. savemyexams.com An IR spectrum is generated when a molecule absorbs infrared radiation, causing a change in the bond dipole moment. msu.eduvscht.cz Raman spectroscopy involves the inelastic scattering of laser light due to changes in bond polarizability. chemicalbook.com

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group, which is often broadened by hydrogen bonding. vscht.cz Other expected key absorptions include aromatic C-H stretches just above 3000 cm⁻¹, and a series of sharp peaks between 1400 and 1650 cm⁻¹ corresponding to the C=C and C=N bond stretching vibrations within the isoquinoline (B145761) ring system. rsc.org The C-Br stretching vibration would likely produce a signal in the lower frequency "fingerprint region," typically between 500-650 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond, which may be weak or absent in the IR spectrum. savemyexams.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C and C=N stretch | 1400 - 1650 | Medium to Strong, Sharp |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-Br stretch | 500 - 650 | Medium to Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The isoquinoline core is an extended aromatic system capable of π→π* and n→π* electronic transitions. The presence of the hydroxyl and bromo substituents would be expected to modify the absorption profile compared to unsubstituted isoquinoline, likely causing a bathochromic (red) shift of the absorption maxima.

Fluorescence spectroscopy detects the light emitted when an excited electron returns to the ground state. uni-saarland.de Many isoquinoline derivatives are known to be fluorescent. lcms.cz An investigation would involve recording an excitation spectrum to find the optimal excitation wavelength (λex), which should correspond to an absorption maximum in the UV-Vis spectrum. Subsequently, the emission spectrum would be recorded by exciting the sample at this λex, providing information on the fluorescence properties and quantum yield of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a compound with high accuracy. jhu.edu The molecular formula of this compound is C₉H₆BrNO, with a calculated monoisotopic mass of approximately 222.9633 Da.

A key feature in the mass spectrum would be the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum would show two peaks of nearly equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺). This 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom.

Analysis of the fragmentation pattern, potentially aided by tandem MS (MS/MS) experiments, would provide further structural confirmation. Likely fragmentation pathways would include the loss of the bromine radical (•Br), the loss of carbon monoxide (CO) from the phenolic ring, and the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal.

A successful crystallographic analysis of this compound would provide definitive data on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the isoquinoline ring system and information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic -OH group and potential halogen bonding involving the bromine atom. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Computational Chemistry and Theoretical Studies of 8 Bromoisoquinolin 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization

Future research employing Density Functional Theory (DFT) would be essential to elucidate the fundamental electronic and structural properties of 8-Bromoisoquinolin-5-ol. Standard methodologies, such as using the B3LYP functional with a basis set like 6-311++G(d,p), could be employed to perform geometry optimization. scispace.com This process would yield the most stable three-dimensional conformation of the molecule in the gaseous phase.

From this optimized geometry, key structural parameters could be tabulated, including bond lengths, bond angles, and dihedral angles. Such data provides a foundational understanding of the molecule's spatial arrangement. Furthermore, electronic properties like total energy, dipole moment, and atomic charges (e.g., Mulliken or Natural Population Analysis charges) would be calculated to describe the molecule's polarity and charge distribution. Studies on similar quinoline (B57606) structures have successfully used these methods to compare calculated parameters with experimental X-ray diffraction data, showing good agreement. scispace.comscirp.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

A theoretical study on this compound would involve calculating the energies of the HOMO and LUMO. The energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scispace.com Visualizing the spatial distribution of the HOMO and LUMO would identify the specific atoms or regions most likely to participate in electrophilic and nucleophilic attacks, respectively. For instance, in many heterocyclic systems, the HOMO is often localized on the heteroatoms or electron-rich parts of the aromatic system, while the LUMO is distributed across electron-deficient regions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Studies

A Molecular Electrostatic Potential (MEP) map provides an intuitive, three-dimensional visualization of the charge distribution around a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color spectrum to indicate electrostatic potential values. wolfram.com Typically, red regions signify the most negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent the most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow areas denote intermediate or neutral potential. uni-muenchen.dewolfram.com

For this compound, an MEP analysis would identify the most probable sites for intermolecular interactions. It is anticipated that the region around the hydroxyl oxygen and the nitrogen heteroatom would exhibit a negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen of the hydroxyl group would show a positive potential. This analysis is invaluable for understanding non-covalent interactions, which are crucial in biological systems and crystal engineering. nih.govcore.ac.uk

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful method for understanding the delocalization of electron density within a molecule, which is directly related to its stability. wikipedia.org This technique transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de The analysis then quantifies the interactions between filled (donor) and empty (acceptor) orbitals.

The stabilization energy, E(2), associated with a donor-acceptor interaction (e.g., a lone pair donating into an adjacent anti-bonding orbital, n → σ* or n → π*) indicates the strength of the delocalization. uni-muenchen.dewisc.edu A comprehensive NBO analysis of this compound would involve identifying the key intramolecular charge transfer interactions and calculating their corresponding stabilization energies. This would provide deep insights into the effects of the bromo and hydroxyl substituents on the electronic structure and resonance stability of the isoquinoline (B145761) ring system.

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical investigation of potential chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. youtube.com

For example, theoretical studies could model the substitution reactions at various positions on the isoquinoline ring or reactions involving the hydroxyl group. By calculating the geometries and energies of the transition states for different possible pathways, researchers could predict the most likely reaction products and mechanisms under specific conditions. While experimental synthesis of related compounds like 5-Bromoisoquinoline has been reported, the theoretical investigation of their reaction mechanisms remains an open area. researchgate.net

Computational Docking and Ligand-Target Interaction Modeling (for understanding derivative interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Although no docking studies have been published for this compound itself, research on derivatives of related quinoline and quinolinedione scaffolds demonstrates their potential to interact with various biological targets, such as bacterial enzymes or proteins implicated in cancer. nih.govmdpi.com A future study on this compound derivatives would involve docking them into the active site of a relevant protein target. The analysis would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and calculate a binding affinity score. This would help in understanding how these derivatives interact with biological targets and guide the design of new, more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives (focused on theoretical correlations)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict the activity of new, unsynthesized compounds.

For derivatives of this compound, a QSAR study would begin by synthesizing a library of related compounds and measuring their biological activity against a specific target. Then, a wide range of theoretical descriptors would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a predictive model. QSAR studies on related 5,8-quinolinequinone derivatives have successfully identified key descriptors like electronegativity and molecular volume as being important for their anti-proliferative activity. dergipark.org.trdergipark.org.tr A similar approach for this compound derivatives could accelerate the discovery of new therapeutic agents. nih.gov

Applications of 8 Bromoisoquinolin 5 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Isoquinoline (B145761) Alkaloids and Analogues

The isoquinoline framework is a core component of numerous naturally occurring alkaloids that exhibit a broad spectrum of biological activities. Consequently, the synthesis of novel isoquinoline alkaloids and their analogues is a significant focus in medicinal chemistry and drug discovery. Halogenated isoquinolines, such as 8-Bromoisoquinolin-5-ol, are particularly valuable precursors in this context.

The bromine atom at the 8-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups at this position. This capability is crucial for building the complex carbon skeletons characteristic of many isoquinoline alkaloids.

Simultaneously, the hydroxyl group at the 5-position can be alkylated, acylated, or converted into other functional groups. This allows for the introduction of diverse substituents that can modulate the biological activity and pharmacokinetic properties of the target molecules. The ability to selectively modify both the 8- and 5-positions of the isoquinoline ring system makes this compound a strategic starting material for creating libraries of novel alkaloid analogues for biological screening.

Building Block for Complex Heterocyclic Ring Systems

The reactivity of this compound extends beyond the synthesis of simple isoquinoline derivatives, positioning it as a key building block for the construction of more complex, fused heterocyclic ring systems. The presence of two distinct reactive sites on the isoquinoline core allows for the annulation of additional rings, leading to polycyclic structures with unique three-dimensional shapes and biological properties.

For instance, the hydroxyl group can participate in condensation reactions or be used to direct ortho-lithiation, enabling the formation of a new ring fused to the C-5 and C-6 positions. Subsequently, the bromine atom at the C-8 position can undergo intramolecular cyclization reactions, such as an intramolecular Heck reaction, to form another fused ring, thereby generating intricate polycyclic frameworks.

The ability to construct such complex heterocyclic systems is of high importance in the development of new therapeutic agents and functional materials. Many biologically active molecules and materials with interesting photophysical properties are based on complex, rigidified heterocyclic scaffolds. The use of this compound as a starting material provides a convergent and efficient pathway to access these valuable molecular architectures.

Intermediate in the Development of Research Probes for Biological Systems

Research probes are essential tools for studying biological systems, allowing scientists to visualize, track, and perturb the function of specific biomolecules. The development of highly specific and potent probes often relies on the synthesis of molecules with tailored properties, including fluorescence, affinity for a particular target, and cell permeability.

The 8-hydroxyquinoline (B1678124) scaffold, a close relative of the isoquinoline core in this compound, is a well-known chelator of metal ions and has been incorporated into various probes for detecting metal ions in biological systems. The isoquinoline nitrogen and the C-5 hydroxyl group of this compound can similarly act as a bidentate ligand for various metal ions.

Furthermore, the bromine atom at the 8-position can be functionalized to attach fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins. For example, a fluorescent dye could be introduced via a Sonogashira coupling, while a linker for attachment to a solid support or a biomolecule could be installed via a Suzuki coupling. This modularity allows for the rational design and synthesis of a wide range of research probes based on the this compound scaffold. For instance, derivatives of the closely related 5-bromoisoquinolin-8-ol (B6299670) are utilized in the synthesis of kinase inhibitors, suggesting a similar potential for this compound in developing probes for studying enzyme activity.

Utilization in the Synthesis of Materials Science Precursors

The field of materials science is constantly in search of new organic molecules with unique electronic, optical, and thermal properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Heterocyclic compounds, with their rigid structures and tunable electronic properties, are particularly promising candidates for these applications.

The isoquinoline nucleus of this compound provides a rigid and planar core, which is often a desirable feature for promoting intermolecular π-π stacking and efficient charge transport in organic electronic materials. The bromine and hydroxyl groups offer opportunities to modify the electronic properties of the molecule and to attach it to other molecular components or polymer backbones.

For example, the bromine atom can be used to introduce electron-withdrawing or electron-donating groups through cross-coupling reactions, thereby tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. The hydroxyl group can be used to improve solubility or to anchor the molecule to a surface. A notable example is the application of the isomeric 5-bromoisoquinolin-8-ol in the creation of electron-transport materials, indicating the potential of the this compound scaffold in the development of new materials for organic electronics.

Role in Ligand Design for Coordination Chemistry and Catalysis

The design of ligands is central to the development of new metal-based catalysts and functional coordination complexes. The properties of a metal complex, including its reactivity, selectivity, and stability, are critically influenced by the steric and electronic properties of the ligands that surround the metal center.

The this compound molecule possesses a bidentate N,O-chelation site through the isoquinoline nitrogen and the hydroxyl oxygen, making it an attractive scaffold for the design of new ligands. The formation of a stable five-membered chelate ring upon coordination to a metal ion can enhance the stability of the resulting complex.

The bromine atom at the 8-position provides a means to systematically vary the steric and electronic properties of the ligand. For instance, bulky groups can be introduced at this position to create a sterically hindered coordination environment around the metal center, which can influence the selectivity of catalytic reactions. Alternatively, electronically diverse substituents can be installed to modulate the electron density at the metal center, thereby fine-tuning its catalytic activity. This ability to readily modify the ligand structure makes this compound a valuable platform for the development of new ligands for a wide range of applications in coordination chemistry and homogeneous catalysis.

Future Directions and Emerging Research Avenues in 8 Bromoisoquinolin 5 Ol Chemistry

Development of Novel and Efficient Synthetic Methodologies

While the direct synthesis of 8-Bromoisoquinolin-5-ol is not extensively documented, its preparation can be envisioned through multi-step sequences starting from simpler isoquinolines. Future research is focused on developing more efficient, high-yielding, and scalable synthetic routes.

One promising approach involves the regioselective bromination of isoquinolin-5-ol. chemimpex.com The hydroxyl group at the 5-position is an activating, ortho-, para-directing group, which would direct electrophilic substitution. However, controlling the regioselectivity to favor bromination at the 8-position over the 6-position remains a challenge that requires careful selection of brominating agents and reaction conditions. Theoretical analysis using ab initio calculations can help predict positional selectivity in such electrophilic aromatic brominations. nih.gov

An alternative and more controllable strategy involves the synthesis of an 8-aminoisoquinoline (B1282671) precursor, followed by a Sandmeyer-type reaction. researchgate.net This multi-step approach offers better control over the final substitution pattern. A plausible pathway is outlined below:

Nitration of Isoquinoline (B145761): Introduction of a nitro group, which can be subsequently reduced.

Bromination: Introduction of bromine at a specific position. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) is a well-established procedure. orgsyn.orggoogle.com

Reduction: The nitro group is reduced to an amino group, yielding an aminobromoisoquinoline intermediate.

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed to the target hydroxyl group. wikipedia.orgbyjus.com The deamination of 8-aminoisoquinoline derivatives to their corresponding hydroxyl compounds has been shown to be an effective transformation. researchgate.net

Future efforts in this area will likely concentrate on minimizing the number of steps, improving yields, and utilizing greener reagents and catalysts. One-pot procedures that combine several of these steps would represent a significant advancement in efficiency. orgsyn.org

Advanced Mechanistic Insights into Reactive Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for predicting its reactivity and designing new transformations. The compound features three key reactive sites: the carbon-bromine bond, the phenolic hydroxyl group, and the aromatic ring system.

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 8-position makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the isoquinoline with an organoboron species.

The generally accepted catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of this compound.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated. nih.gov

Future mechanistic studies could explore the influence of the 5-hydroxyl group on the kinetics of this catalytic cycle, as it may coordinate with the metal center and modulate its reactivity.

Electrophilic Aromatic Substitution: The isoquinoline ring itself can undergo further substitution. The existing hydroxyl and bromo substituents, along with the heterocyclic nitrogen, will direct the position of any subsequent electrophilic attack. The hydroxyl group is strongly activating, while the bromine is deactivating but ortho-, para-directing. Computational studies, such as density functional theory (DFT), can provide valuable insights into the electron density of the ring system and predict the most likely sites for further functionalization.

Rational Design of Derivatives for Targeted Molecular Interactions

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-known "privileged structure" in medicinal chemistry, recognized for its ability to bind to various biological targets, particularly metalloenzymes. thieme-connect.de this compound serves as a key starting point for the rational design of new therapeutic agents.

Enzyme Inhibitor Scaffolds: The 8-hydroxyquinoline motif is a known metal-binding pharmacophore (MBP) capable of coordinating with metal ions in the active sites of enzymes. thieme-connect.de Derivatives of this compound can be designed as inhibitors for a range of metalloenzymes. The bromine atom at the 8-position can be strategically replaced using cross-coupling reactions to introduce side chains that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the enzyme's binding pocket, thereby enhancing potency and selectivity. For example, a rational drug design approach was used to develop quinazoline (B50416) derivatives as potent and selective ALK5 inhibitors based on co-crystal structures. researchgate.net

Targeted Protein Interactions: Beyond enzyme inhibition, derivatives can be designed to target other proteins. For instance, quinolin-8-ol derivatives have been rationally designed as inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy. In such a design, the 5-ol group could act as a key hydrogen bond donor or acceptor, while modifications at the 8-position could be tailored to fit into specific hydrophobic pockets of the target protein.

| Target Class | Design Strategy | Potential Therapeutic Area |

|---|---|---|

| Metalloenzymes (e.g., Matrix Metalloproteinases) | Utilize the 5-ol for metal chelation; modify the 8-position for selectivity. | Cancer, Inflammation |

| Kinases (e.g., ALK5) | Design side chains at the 8-position to interact with the ATP-binding site. | Fibrosis, Cancer |

| Bromodomains (e.g., BRD4) | Elaborate the scaffold to mimic the binding of acetylated lysine. | Cancer, Inflammation |

| DNA Topoisomerases | Design planar derivatives that can intercalate into DNA. | Cancer |

Exploration in Advanced Functional Materials and Nanotechnology

The unique electronic and photophysical properties of the quinoline (B57606) core make its derivatives attractive candidates for applications in materials science. The presence of a heavy bromine atom, a hydroxyl group, and an extended π-system in this compound suggests its potential use in advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are frequently used in the development of OLEDs due to their fluorescence and ability to coordinate with metal ions to form emissive complexes. Research on related compounds like 5,7-dibromo-8-hydroxyquinoline has shown that the position of bromine substituents profoundly influences the fluorescence properties of organic-inorganic hybrid materials. Derivatives of this compound could be synthesized and evaluated as new emitters or host materials in OLED devices, with the potential for tuning emission wavelengths by modifying the substituent at the 8-position.

Chemosensors: The 8-hydroxyquinoline scaffold is a classic chelator for various metal ions. This property can be exploited to develop fluorescent chemosensors. The binding of a target metal ion to the nitrogen and hydroxyl oxygen of an this compound derivative could induce a significant change in its fluorescence emission (a "turn-on" or "turn-off" response), allowing for the sensitive and selective detection of that ion.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and materials science by accelerating the design and discovery process. These computational tools are particularly well-suited for exploring the vast chemical space accessible from the this compound scaffold.

De Novo Design and Property Prediction: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel molecular structures based on a desired set of properties. chemimpex.com Starting with the this compound core, these models could generate thousands of virtual derivatives. Subsequently, other ML models can rapidly predict key properties for these virtual compounds, such as their binding affinity to a specific protein target, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and material characteristics like fluorescence quantum yield. This in silico screening process allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

| Application Area | AI/ML Technique | Specific Goal |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient synthetic routes to novel derivatives. |

| Reaction Prediction | Neural Networks | Predict regioselectivity of further substitutions on the core structure. |

| Drug Discovery | 3D-QSAR, Molecular Docking | Design derivatives with high binding affinity for a biological target. |

| Virtual Screening | Deep Learning Models | Predict ADMET and other physicochemical properties of virtual libraries. |

| Materials Science | Generative Models | Design new molecules with desired optoelectronic properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromoisoquinolin-5-ol, and how can reproducibility be ensured?

- Methodological Answer : Common synthesis involves bromination of isoquinolin-5-ol derivatives under controlled conditions (e.g., using N-bromosuccinimide in acidic media). To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and characterize intermediates via NMR and HPLC. Purity assessment (>95%) via elemental analysis or mass spectrometry is critical. Experimental details should align with journal guidelines, separating main procedures from supplementary data .

Q. How should researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Compare peak assignments with literature data for analogous brominated isoquinolines (e.g., 5-Bromophthalide derivatives show distinct aromatic proton splitting patterns) .

- IR Spectroscopy : Confirm hydroxyl (-OH) and C-Br stretches (~560 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for 5-ethoxymethyl-8-hydroxyquinoline derivatives .

Q. What databases and search strategies are recommended for locating prior studies on this compound?

- Methodological Answer : Use specialized indexes (e.g., SciFinder, Reaxys) with keywords like "this compound," "brominated isoquinoline synthesis," or CAS-related terms. Filter results by synthetic protocols, spectroscopic data, or pharmacological activity. Cross-reference primary sources to avoid reliance on reviews or unreliable platforms .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound be resolved?

- Methodological Answer : Perform systematic replication:

- Reproduce Experiments : Test melting points using differential scanning calorimetry (DSC) under identical conditions (e.g., heating rate, sample purity).

- Solvent Screening : Assess solubility in polar/non-polar solvents via UV-Vis spectroscopy.

Discrepancies may arise from impurities or polymorphic forms, as seen in 5-Bromophthalide (mp 162–166°C) vs. 4-Bromoresorcinol (mp 97–100°C) . Document deviations and propose hypotheses (e.g., hydration states) .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to model:

- Electrophilic Reactivity : Calculate Fukui indices at the C-8 bromine site.

- Transition States : Simulate cross-coupling reactions (e.g., Suzuki-Miyaura) using Gaussian or ORCA software.

Compare with experimental kinetics, as done for 8-hydroxyquinoline charge transfer properties . Validate with spectroscopic data (e.g., Hammett plots for substituent effects) .

Q. How can researchers design assays to evaluate the pharmacological activity of this compound while addressing cytotoxicity contradictions?

- Methodological Answer :

- In Vitro Screening : Use glioblastoma cell lines (e.g., U87-MG) with MTT assays, normalizing to controls (e.g., 5-Aminoquinolin-8-ol derivatives showed variable cytotoxicity in SCI REP-UK studies) .

- Mechanistic Studies : Probe ROS generation or DNA intercalation via fluorescence microscopy.

- Contradiction Analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., serum concentration, exposure time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.